Cetirizine D8 is classified as a selective histamine H1 receptor antagonist. It is synthesized from cetirizine through deuteration processes that replace certain hydrogen atoms with deuterium. This compound is primarily used in scientific research to study drug metabolism and pharmacokinetics due to its unique isotopic labeling.
The synthesis of cetirizine D8 typically involves hydrogen-deuterium exchange reactions, where hydrogen atoms in the cetirizine structure are replaced with deuterium. This can be achieved through various methods:
Industrial production often scales these laboratory techniques to ensure high yield and purity, utilizing advanced purification methods to meet pharmaceutical standards.
The molecular structure of cetirizine D8 retains the core framework of cetirizine but features deuterium atoms at specific positions. The general chemical formula for cetirizine is C21H25ClN2O3S, while for cetirizine D8, it becomes C21D8ClN2O3S. The presence of deuterium alters some physical properties, such as boiling point and solubility.
Cetirizine D8 undergoes various chemical reactions similar to its parent compound. The primary types of reactions include:
These reactions are essential for modifying the compound for various applications in research.
Cetirizine D8 acts primarily as a selective antagonist at the histamine H1 receptor. By binding to this receptor, it inhibits the action of histamine, a chemical responsible for many allergic symptoms such as itching, swelling, and redness. The mechanism involves:
The pharmacokinetics of cetirizine D8 may differ from non-deuterated cetirizine due to altered metabolic pathways influenced by the presence of deuterium.
Cetirizine D8 maintains similar chemical properties to cetirizine but may react differently under certain conditions due to the presence of deuterium. It is stable under standard laboratory conditions but may undergo changes when exposed to strong oxidizing or reducing environments .
Cetirizine D8 has several scientific applications:
Deuterium-labeled pharmaceuticals represent a transformative approach in modern drug development and biomarker research, leveraging the unique properties of the stable hydrogen isotope deuterium (²H). When hydrogen atoms in drug molecules are replaced with deuterium, the resulting deuterated analogs maintain identical chemical functionality while exhibiting altered physicochemical properties due to the isotopic mass difference. This phenomenon, known as the kinetic isotope effect (KIE), significantly reduces the rate of carbon-deuterium (C–D) bond cleavage compared to carbon-hydrogen (C–H) bonds during metabolic processes. The primary research utility of deuterated compounds like Cetirizine D8 lies in their application as internal standards in mass spectrometry-based assays, where they provide near-identical ionization efficiency and chromatographic behavior to their protiated counterparts, enabling precise quantification without matrix effects [3] [5].
Deuterium labeling has enabled breakthroughs in drug metabolism studies by allowing researchers to distinguish endogenous compounds from administered drugs and their metabolites. The metabolic stability conferred by deuterium substitution can also potentially enhance drug half-life and reduce the formation of toxic metabolites—a property being explored in deuterated drug development (e.g., deutetrabenazine). For research tools like Cetirizine D8, deuterium incorporation provides a crucial molecular signature that facilitates the tracking of absorption, distribution, metabolism, and excretion (ADME) profiles without altering the pharmacological activity of the parent compound [8].
Table 1: Fundamental Deuterium Effects in Pharmaceutical Research
| Property | Deuterium Effect | Research Impact |
|---|---|---|
| Bond Strength | C–D bond 6–10 times more stable than C–H | Enhanced metabolic stability |
| Molecular Mass | Increased molecular weight | Enables MS differentiation from protiated analog |
| Enzymatic Cleavage | Reduced reaction rates | Altered metabolic pathways |
| Chromatography | Minimal retention time differences | Accurate internal standard co-elution |
Cetirizine D8 (chemical name: 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl-²H₈]ethoxyacetic acid) is a site-specific deuterated analog of the widely prescribed second-generation antihistamine cetirizine, featuring eight deuterium atoms incorporated at the 2,2,3,3,5,5,6,6-positions of the piperazine ring. This strategic labeling maintains the molecule's pharmacological activity while creating a distinct mass signature for detection. With a molecular formula of C₂₁H₁₇D₈ClN₂O₃ and molecular weight of 396.94 g/mol (469.86 g/mol as the dihydrochloride salt), Cetirizine D8 serves as an indispensable isotopic tracer for investigating the complex pharmacokinetic and pharmacodynamic behavior of cetirizine in allergic disorders [2] [5] [7].
The compound's primary research application lies in quantitative bioanalysis where it functions as a mass spectrometry internal standard. Its near-identical chemical behavior to native cetirizine coupled with a +8 Da mass shift enables precise quantification in biological matrices such as plasma, urine, and tissues. Beyond basic quantification, Cetirizine D8 facilitates mechanistic studies of cetirizine's anti-allergic properties, including its ability to inhibit eosinophil chemotaxis during allergic responses—a critical anti-inflammatory effect not fully explained by H1-receptor antagonism alone. This deuterated analog has become particularly valuable in allergic inflammation models where researchers track drug distribution to target tissues and correlate exposure with biomarker modulation, such as reduced expression of vascular cell adhesion molecule-1 (VCAM-1) or inhibition of inflammatory mediator release [2] [6] [8].
Table 2: Mass Spectrometry Differentiation of Cetirizine Isotopologues
| Compound | Molecular Formula | Exact Mass | Key MS Fragments | Mass Shift |
|---|---|---|---|---|
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.1553 | 388.9 → 201.0; 388.9 → 166.9 | - |
| Cetirizine D8 | C₂₁H₁₇D₈ClN₂O₃ | 396.2181 | 396.9 → 209.0; 396.9 → 170.9 | +8 Da |
| Levocetirizine | C₂₁H₂₅ClN₂O₃ | 388.1553 | 388.9 → 201.0; 388.9 → 166.9 | - |
The application of stable isotope labeling in pharmacokinetic research addresses critical methodological challenges inherent in drug disposition studies. Cetirizine D8 exemplifies how deuterated tracers overcome the problem of endogenous interference when analyzing drugs and metabolites in complex biological matrices. By providing a spectrally distinct but chemically identical reference, researchers can achieve sub-ng/mL quantification limits even in volumetrically restricted samples like pediatric plasma specimens—a capability demonstrated in cetirizine pharmacokinetic studies in children with seasonal allergic rhinitis [9]. This precision is essential for establishing exposure-response relationships and understanding interindividual variability in drug handling.
The significance of isotopic labeling extends beyond basic quantification to advanced ADME characterization. Using Cetirizine D8 as an internal standard, researchers have elucidated cetirizine's unusual pharmacokinetic profile characterized by high bioavailability (>70%), limited metabolism (<15% hepatic transformation), and predominant renal excretion (70–85% unchanged). Studies employing the deuterated tracer have precisely quantified the minimal cytochrome P450 involvement in cetirizine clearance, explaining its low drug interaction potential—an important consideration for polypharmacy in allergic populations. Furthermore, isotopic tracer studies have revealed how cetirizine's zwitterionic nature influences its distribution, with a relatively low volume of distribution (0.44 L/kg) contributing to its peripheral selectivity and minimal CNS penetration [1] [8] [10].
Table 3: Key Pharmacokinetic Parameters Elucidated Using Cetirizine D8
| Parameter | Value (Native Cetirizine) | Value (Cetirizine D8 Tracer) | Research Significance |
|---|---|---|---|
| Oral Bioavailability | >70% | Confirmed equivalent | High absorption efficiency |
| Plasma Protein Binding | 93–96% | Confirmed equivalent | Limited free fraction variability |
| Tₘₐₓ | 0.8–1.4 hours | Matched kinetics | Rapid absorption profile |
| Elimination Half-life | 6.5–10 hours | Matched kinetics | Suitable for once-daily dosing |
| Metabolic Clearance | <15% | Directly quantified | Minimal CYP involvement |
| Renal Excretion | 70–85% unchanged | Directly quantified | Critical for dosing in renal impairment |
Isotopic labeling has proven particularly valuable for pediatric pharmacokinetic studies where ethical constraints limit blood sampling. Using sensitive LC-MS/MS methods with Cetirizine D8 as the internal standard, researchers established that children aged 6–11 years exhibit 40–50% higher cetirizine clearance (normalized for body weight) compared to adults, informing weight-based dosing recommendations. Similarly, studies in renal impairment populations using the deuterated tracer have precisely quantified the 50–70% reduction in clearance in moderate-to-severe kidney disease, demonstrating how isotopic tracers enable precision dosing in special populations without requiring separate clinical trials for each subgroup [9] [10].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5